molecular formula C4H8O5 B14523143 (2S)-2,4,4-Trihydroxybutanoic acid CAS No. 62386-31-6

(2S)-2,4,4-Trihydroxybutanoic acid

Cat. No.: B14523143
CAS No.: 62386-31-6
M. Wt: 136.10 g/mol
InChI Key: WLBZSUDERATLNN-REOHCLBHSA-N
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Description

(2S)-2,4,4-Trihydroxybutanoic acid is an organic compound with the molecular formula C4H8O5 It is a stereoisomer of 2,4,4-trihydroxybutanoic acid, where the configuration at the second carbon is in the S-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,4,4-Trihydroxybutanoic acid can be achieved through several methods. One common approach involves the oxidation of suitable precursors such as alkenes or alkynes. For instance, ozonolysis of alkenes followed by reductive workup can yield the desired product . The reaction typically involves the use of ozone (O3) as the oxidant and dimethyl sulfide (DMS) or zinc with acetic acid as the reducing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale ozonolysis processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S)-2,4,4-Trihydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Comparison with Similar Compounds

    (2R)-2,4,4-Trihydroxybutanoic acid: The enantiomer of (2S)-2,4,4-Trihydroxybutanoic acid with the R-configuration at the second carbon.

    2,4-Dihydroxybutanoic acid: A related compound with two hydroxyl groups instead of three.

    2-Hydroxybutanoic acid: A simpler analog with only one hydroxyl group.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

62386-31-6

Molecular Formula

C4H8O5

Molecular Weight

136.10 g/mol

IUPAC Name

(2S)-2,4,4-trihydroxybutanoic acid

InChI

InChI=1S/C4H8O5/c5-2(4(8)9)1-3(6)7/h2-3,5-7H,1H2,(H,8,9)/t2-/m0/s1

InChI Key

WLBZSUDERATLNN-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)O)C(O)O

Canonical SMILES

C(C(C(=O)O)O)C(O)O

Origin of Product

United States

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